molecular formula C8H7IN2 B8242014 2-Iodo-4-methyl-7-azaindole

2-Iodo-4-methyl-7-azaindole

Cat. No.: B8242014
M. Wt: 258.06 g/mol
InChI Key: WXCZZSZIGGGTMI-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-7-azaindole is a versatile chemical scaffold of significant interest in medicinal chemistry and materials science. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in drug design, serving as a bioisostere for purines and indoles, which allows it to interact effectively with a variety of biological targets . This compound is specifically functionalized with an iodine atom at the 2-position and a methyl group at the 4-position, making it a valuable intermediate for further synthetic elaboration. Its primary research application lies in the development of novel kinase inhibitors. Kinases are prominent targets in oncology, and 7-azaindole derivatives have been successfully developed into potent inhibitors for kinases such as Aurora Kinases and Anaplastic Lymphoma Kinase (ALK) . The iodine substituent enables efficient cross-coupling reactions, such as Suzuki and Stille couplings, to introduce diverse aromatic and heteroaromatic systems, facilitating structure-activity relationship (SAR) studies . Furthermore, this iodinated derivative serves as a suitable ligand for constructing cytotoxic transition metal complexes. Researchers have utilized similar 7-azaindole-based ligands to create anticancer-active complexes of Pt(II), Pd(II), Ru(II), and Ir(III), which often exhibit mechanisms of action distinct from traditional chemotherapeutics . The robust synthetic utility of this compound, combined with the proven biological relevance of its core structure, makes it a critical reagent for advancing projects in early drug discovery and bioinorganic chemistry. Intended Use and Handling: This product is offered for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should conduct a thorough risk assessment and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-10-8-6(5)4-7(9)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCZZSZIGGGTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iodo 4 Methyl 7 Azaindole

De Novo Synthesis of the 2-Iodo-4-methyl-7-azaindole Core Structure

De novo synthesis involves the construction of the bicyclic 7-azaindole (B17877) scaffold from simpler, acyclic, or monocyclic precursors. These methods are particularly useful for introducing substituents at various positions on the ring system.

A common and effective approach to the 7-azaindole core is the annulation of a pyrrole (B145914) ring onto a pre-existing, appropriately substituted pyridine (B92270). For the synthesis of this compound, this would typically involve a starting material such as a 2-amino-3-halo-4-methylpyridine derivative.

Transition-metal catalysis, particularly with palladium, offers a versatile and efficient means of constructing the 7-azaindole skeleton. organic-chemistry.org A widely employed method is the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. mdpi.comnih.gov

The general sequence for a Sonogashira coupling followed by cyclization is as follows:

Sonogashira Coupling: A 2-amino-3-iodo-4-methylpyridine is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or piperidine). This forms a 2-amino-3-alkynyl-4-methylpyridine intermediate.

Cyclization: The resulting alkynylpyridine is then subjected to cyclization conditions to form the 7-azaindole ring. This can be achieved using a base such as potassium tert-butoxide or a copper salt. mdpi.comnih.gov

The reaction conditions for the Sonogashira coupling and subsequent cyclization can be tailored based on the specific substrates and desired products. For instance, microwave-assisted copper-mediated cyclization has been shown to be effective in some cases. mdpi.comnih.gov Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has also been reported as an efficient method for preparing 7-azaindoles. nih.gov

PrecursorAlkyneCatalyst/ReagentsProductReference
2-Amino-3-iodo-4-methylpyridineTerminal Alkyne1. Pd catalyst, Cu(I) salt, Base2. Base or Cu salt2-Substituted-4-methyl-7-azaindole mdpi.comnih.gov
2-Amino-3-halopyridine(2-Ethoxyvinyl)borolane1. Pd(OAc)₂, SPhos, K₃PO₄2. Acetic Acid7-Azaindole nih.gov

Thermal and acid-catalyzed cyclizations provide alternative routes to the 7-azaindole core. In an acid-catalyzed approach, a 2-amino-3-alkynylpyridine intermediate, synthesized via a Sonogashira coupling, can be cyclized using a strong acid. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) in a solvent like acetonitrile, when heated, has been shown to effectively promote the cyclization to the corresponding 7-azaindole. mdpi.comnih.gov

The general mechanism involves the protonation of the alkyne by the acid, which facilitates the nucleophilic attack of the amino group to form the pyrrole ring. This method is advantageous as it often proceeds with high yields and can tolerate a variety of functional groups. mdpi.comnih.gov

PrecursorReagentsProductReference
2-Amino-3-alkynyl-4-methylpyridineTFA, TFAA, MeCN4-Methyl-7-azaindole mdpi.comnih.gov

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to construct the 7-azaindole framework. For example, a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds has been developed for the synthesis of the 7-azaindole framework. acs.org

Pyrrole Ring Annulation Strategies on Substituted Pyridine Precursors

Post-Functionalization Strategies on Pre-formed Azaindole Systems

An alternative to the de novo synthesis is the functionalization of a pre-existing 4-methyl-7-azaindole core. This approach is particularly useful when the parent azaindole is readily available.

The direct iodination of the 4-methyl-7-azaindole core is a key step in the synthesis of the target compound. The regioselectivity of this electrophilic substitution is crucial. While the C3 position of the 7-azaindole ring is generally more susceptible to electrophilic attack, C2 iodination can be achieved under specific conditions.

One common method for the iodination of electron-rich heterocycles is the use of N-iodosuccinimide (NIS). The reaction of 4-methyl-7-azaindole with NIS in a suitable solvent can lead to the desired this compound. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of any directing groups on the azaindole nitrogen. In some cases, deprotometalation at the C2 position using a strong base like lithium diisopropylamide (LDA) or tert-butyllithium, followed by quenching with an iodine source, can provide a highly regioselective route to the 2-iodo derivative. nih.gov

PrecursorReagentsProductReference
4-Methyl-7-azaindoleN-Iodosuccinimide (NIS)This compoundGeneral Method
1-Substituted-4-methyl-7-azaindole1. LDA or t-BuLi2. I₂1-Substituted-2-iodo-4-methyl-7-azaindole nih.gov

Introduction of the C4-Methyl Group

Functionalizing the benzene-like ring of the 7-azaindole core, particularly at the C4 position, is generally more challenging than modifying the pyrrole ring. nih.gov The introduction of the C4-methyl group can be envisioned either by starting with a pre-functionalized pyridine precursor before forming the azaindole ring or by direct functionalization of the intact 2-iodo-7-azaindole scaffold.

One viable strategy involves the synthesis of a 2-iodo-7-azaindole derivative that already contains a suitable functional group at the C4 position, which can then be converted to a methyl group. For example, a 4-chloro-7-azaindole (B22810) intermediate can be prepared through a sequence involving N-oxidation followed by treatment with phosphoryl chloride (POCl₃). pharmablock.com This 4-chloro-2-iodo-7-azaindole could then serve as a precursor for methylation, typically via a metal-catalyzed cross-coupling reaction.

Another advanced strategy involves the use of directing groups to achieve site-selective C-H functionalization. Research on the indole (B1671886) scaffold has demonstrated that installing a directing group at the N1 or C3 position can enable the introduction of a functional handle, such as a boronate ester, at the C4 position. nih.gov This borylated intermediate is highly versatile and can subsequently be used in cross-coupling reactions to introduce a methyl group. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To introduce a methyl group at the C4 position of 2-iodo-7-azaindole, a Suzuki-type coupling is a prominent method. This would involve the reaction of a 2-iodo-4-bromo-7-azaindole or a 2-iodo-7-azaindole-4-boronate ester with a suitable methylating agent.

A method for the direct methylation of aryl boronate esters using iodomethane, catalyzed by palladium, has been reported. nih.gov This transformation could be applied to a 2-iodo-7-azaindole-4-boronate ester intermediate, providing a direct route to the target compound.

Representative Palladium-Catalyzed C4-Methylation (Suzuki-type Reaction):

Starting Material Coupling Partner Catalyst/Ligand Base Product Reference

This table is interactive. Click on the headers to sort.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgmsu.edu

Solvent-Free or Environmentally Benign Solvent Systems

One of the core tenets of green chemistry is the use of safer solvents and auxiliaries. msu.edu Historically, iodination and other functionalization reactions have often been performed in chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). acsgcipr.org These solvents are now recognized as environmentally persistent and hazardous.

Modern synthetic chemistry emphasizes replacing these traditional solvents with more environmentally benign alternatives. nih.gov For iodination reactions, water and ethanol (B145695) have been explored as eco-friendly media. acsgcipr.orgmdpi.com The choice of solvent is highly dependent on the specific reaction, as some catalytic systems may not be effective in protic solvents. acs.org For the functionalization of 7-azaindoles, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent, which, while not perfectly "green," is often considered a more acceptable alternative to chlorinated solvents for certain transformations. acs.org The ideal green synthesis would minimize solvent use altogether or employ renewable feedstocks, such as bio-derived solvents like 2-methyl-THF, as replacements for petroleum-based ones. wordpress.com

Comparison of Solvents for Iodination Reactions:

Solvent Class Examples Green Chemistry Considerations Reference
Chlorinated (Traditional) CH₂Cl₂, CHCl₃, CCl₄ High environmental persistence, toxicity; should be avoided acsgcipr.org
Aprotic Polar DMF, DMSO Useful for a wide range of reactions; some toxicity concerns acs.org

This table is interactive. Click on the headers to sort.

Atom-Economy and Waste Minimization Approaches

In the synthesis of complex heterocyclic molecules like this compound, principles of green chemistry, particularly atom economy and waste minimization, are critical for developing sustainable and efficient processes. primescholars.combeilstein-journals.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the desired final product. primescholars.com High atom economy is achieved in reactions where most of the atoms from the reactants are found in the product, minimizing the generation of byproducts. This is distinct from reaction yield, as a reaction can have a high yield but poor atom economy if it produces a significant amount of waste. primescholars.com

Modern synthetic strategies for the 7-azaindole scaffold increasingly focus on these principles, moving away from classical methods that often involve stoichiometric reagents and generate substantial waste. Key approaches include the use of catalytic reactions, one-pot procedures, and the reduction of hazardous solvent use.

Catalytic Cyclization and Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are central to modern, atom-economical syntheses of 7-azaindoles. nih.govorganic-chemistry.org Reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, are pivotal. nih.gov For instance, the synthesis of a 2-substituted 7-azaindole can proceed via a Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with a suitable alkyne, followed by an intramolecular cyclization. organic-chemistry.orgrsc.org

The primary advantage of these catalytic methods is that the catalyst (e.g., a palladium complex) is used in substoichiometric amounts and can be recycled, in principle. primescholars.com This contrasts sharply with reactions that use stoichiometric activating agents or coupling partners, which are consumed in the reaction and become waste.

Microwave-Assisted Synthesis

The use of microwave irradiation is another strategy to enhance the efficiency and green credentials of 7-azaindole synthesis. researchgate.net Microwave heating can dramatically reduce reaction times compared to conventional heating methods, leading to lower energy consumption. researchgate.net Furthermore, the rapid heating can improve reaction yields and minimize the formation of side products, which simplifies purification and reduces waste. Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation is an example of a more environmentally benign approach, replacing precious metal catalysts like palladium with more abundant and less toxic iron. researchgate.net

The table below summarizes various modern synthetic strategies applicable to the 7-azaindole core, highlighting their features related to atom economy and waste minimization.

Synthetic StrategyKey Reagents/CatalystsAdvantages in Atom Economy & Waste MinimizationTypical Byproducts
One-Pot Sonogashira Coupling & CyclizationPd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N)- Reduces solvent and energy use by avoiding intermediate isolation.
  • Catalytic use of metals minimizes inorganic waste.
  • Amine salts (e.g., Et₃N·HX)
    Copper-Catalyzed One-Pot SynthesisCu₂O (catalyst)- Palladium-free, avoiding a precious and toxic metal.
  • Ligand- and base-free, simplifying the reaction mixture and purification.
  • Minimal, depending on substrate protecting groups.
    Iron-Catalyzed Microwave-Assisted CyclizationIron(III) acetylacetonate (B107027) (catalyst), Microwave irradiation- Uses an abundant, inexpensive, and less toxic metal catalyst.
  • Reduces reaction time and energy consumption.
  • Minimal from the catalytic cycle.
    Acid-Catalyzed CyclizationTrifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA)- Metal-free cyclization step.
  • Can proceed under relatively mild conditions.
  • Stoichiometric acid waste, requiring neutralization.

    Ultimately, the development of synthetic routes for this compound that incorporate catalytic processes, particularly those using earth-abundant metals, and employ one-pot or flow-chemistry procedures, will be crucial for aligning its production with the principles of green and sustainable chemistry. nih.gov

    Chemical Transformations and Reactivity of 2 Iodo 4 Methyl 7 Azaindole

    Transition-Metal-Catalyzed Cross-Coupling Reactions at the C2-Iodine Position

    The C2-iodine bond in 2-iodo-4-methyl-7-azaindole is susceptible to oxidative addition by transition metal catalysts, such as palladium complexes, initiating a catalytic cycle that allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

    The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with a halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C2-position.

    The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos), in the presence of a base. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can be crucial for achieving high yields and selectivity. For instance, in the synthesis of C3,C6-diaryl-7-azaindoles, the selective arylation at the C3-iodo position was achieved using Pd₂(dba)₃/SPhos as the catalytic system with Cs₂CO₃ as the base in a toluene/ethanol (B145695) mixture. acs.org This highlights the ability to selectively react at one halide position in the presence of another (e.g., C3-iodo vs. C6-chloro). acs.org

    A study on the synthesis of 2,4-disubstituted 7-azaindoles reported the use of Pd(PPh₃)₄ for the Suzuki-Miyaura coupling of a protected 2-iodo-4-bromo-7-azaindole derivative with an arylboronic acid. a2bchem.com This reaction preferentially occurred at the more reactive C2-iodine position over the C4-bromine, demonstrating the chemoselectivity of the coupling. a2bchem.com

    Table 1: Examples of Suzuki-Miyaura Coupling with 7-Azaindole (B17877) Derivatives

    Starting Material Coupling Partner Catalyst System Base Solvent Product Yield
    3-Iodo-6-chloro-N-methyl-7-azaindole Phenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 6-Chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine 85% acs.org
    3-Iodo-6-chloro-N-methyl-7-azaindole 4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 6-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine 93% nih.gov
    3-Iodo-6-chloro-N-methyl-7-azaindole 4-Methylphenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 6-Chloro-1-methyl-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine 89% nih.gov

    Note: The table provides examples of Suzuki-Miyaura reactions on the 7-azaindole core, illustrating typical conditions and outcomes. N/A indicates that the specific yield was not provided in the cited source.

    The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for synthesizing 2-alkynyl-7-azaindole derivatives, which are important intermediates in medicinal chemistry. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.org

    A variety of palladium catalysts, including Pd/C, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, have been employed for the Sonogashira coupling of 2-iodo-7-azaindole derivatives. aurigeneservices.comunl.pt For example, a highly efficient method for the synthesis of 2-alkynyl-7-azaindoles from 2-iodo-7-azaindole and terminal alkynes was developed using a 10% Pd/C–PPh₃–CuI catalyst system in water. aurigeneservices.com This methodology allows for the selective replacement of the iodo group with an acetylenic moiety in good to excellent yields. aurigeneservices.com

    The Sonogashira reaction is often the first step in a two-step process to construct the 7-azaindole ring system or to further functionalize the molecule. organic-chemistry.orgnih.gov For instance, 2-amino-3-iodopyridine (B10696) can undergo a Sonogashira coupling with various alkynes, followed by a cyclization step to yield 2-substituted 7-azaindoles. organic-chemistry.org

    Table 2: Examples of Sonogashira Coupling with 2-Iodo-7-azaindole Derivatives

    2-Iodo-7-azaindole Derivative Alkyne Catalyst System Base Solvent Product Yield
    1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole Phenylacetylene 10% Pd/C, PPh₃, CuI Et₃N Water 1-Benzenesulfonyl-4-chloro-2-(phenylethynyl)-7-azaindole 92% aurigeneservices.com
    1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole 1-Hexyne 10% Pd/C, PPh₃, CuI Et₃N Water 1-Benzenesulfonyl-4-chloro-2-(hex-1-yn-1-yl)-7-azaindole 85% aurigeneservices.com
    2-Amino-3-iodopyridine Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N DMF 2-Amino-3-(phenylethynyl)pyridine High Yield organic-chemistry.org

    Note: The table illustrates the versatility of the Sonogashira coupling for the alkynylation of iodo-substituted pyridines and azaindoles, which are precursors to or derivatives of this compound.

    The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups at the C2-position of the 7-azaindole core. The reaction typically proceeds in the presence of a palladium catalyst and a base. mdpi.com

    While the first synthesis of azaindoles via a Heck reaction was reported in 1999, it often resulted in low yields. mdpi.com More recent developments have improved the efficiency of this transformation. For instance, a one-step palladium-catalyzed annulation procedure for the synthesis of substituted 4- and 7-azaindoles involves an enamine formation followed by a Heck reaction. nih.govmdpi.com

    The palladium-catalyzed olefination of aryl C-H bonds using directing scaffolds has also been explored, which could be applicable to the functionalization of the 7-azaindole system. researchgate.net

    The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond. This reaction is a powerful tool for the synthesis of amino-substituted 7-azaindoles, which are prevalent in biologically active molecules. nih.gov

    Simple and efficient procedures for the Pd-catalyzed cross-coupling of primary and secondary amines with unprotected halo-7-azaindoles have been developed. researchgate.netmit.edu These methods utilize palladium precatalysts that allow the reaction to proceed under mild conditions with a wide array of aliphatic and aromatic amines, even in the presence of the unprotected azaindole N-H group. nih.govmit.edu However, attempts to perform this amination on a 2-iodo-7-azaindole derivative were reported to be unsuccessful, leading instead to reduction at the C2 position. researchgate.net This suggests that the specific substrate and reaction conditions are critical for a successful Buchwald-Hartwig amination on the 2-iodo-7-azaindole scaffold.

    The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is a versatile method for forming C-C bonds. While specific examples of Negishi coupling with this compound are not prevalent in the searched literature, the reaction is known to be applicable to pyridyl zinc halides reacting with various halide heterocycles. orgsyn.org

    The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium, to form a C-C bond. Palladium-mediated coupling of 2-iodo-7-azaindole with aryl-, vinyl-, and allylstannanes has been reported to afford the corresponding 2-substituted derivatives in yields ranging from 49-84%. aurigeneservices.com

    Functionalization at Other Positions of the 7-Azaindole Core

    While the C2-position is readily functionalized via the iodo group, other positions on the 7-azaindole core can also be modified.

    Electrophilic substitution reactions on the indole (B1671886) nucleus typically occur at the C3-position due to its higher electron density. chemrxiv.org For 7-azaindole, palladium-catalyzed regioselective C-2 arylation has been developed. rsc.orgnih.gov The N-oxide of 7-azaindole can be used to direct arylation to the azine ring (the pyridine (B92270) part of the bicyclic system). acs.org

    Functionalization of the pyridine ring of 7-azaindole, such as halogenation, can be achieved through the N-oxide. nii.ac.jp For example, treatment of 7-azaindole N-oxide with acid halides can lead to the regioselective introduction of a halogen at the C6-position. nii.ac.jp

    Furthermore, direct C-H functionalization has emerged as a powerful tool for modifying the 7-azaindole scaffold. Palladium-catalyzed C4-arylation and olefination of N-methyl azaindole derivatives have been reported. researchgate.net These methods offer an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

    Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring (e.g., C3)

    The pyrrole ring of the 7-azaindole system is π-electron rich, making it susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic site in the unsubstituted parent heterocycle. nii.ac.jp However, in this compound, the reactivity towards electrophiles is significantly modulated by the existing substituents.

    The iodine atom at the C2 position is electron-withdrawing via induction, which deactivates the pyrrole ring towards electrophilic attack. Furthermore, the C3 position is sterically hindered by the adjacent iodine atom at C2 and the methyl group at C4. Consequently, electrophilic substitution at the C3 position is expected to be significantly more challenging compared to unsubstituted 7-azaindole and would likely require harsh reaction conditions. While reactions such as nitration, halogenation, or Friedel-Crafts acylation are common for electron-rich heterocycles, their application to this compound at the C3 position is not well-established and would likely suffer from low reactivity and potential side reactions.

    Functionalization of the Pyridine Ring (e.g., C6)

    In contrast to the pyrrole ring, the pyridine moiety of 7-azaindole is electron-deficient, rendering it generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack. Direct C-H functionalization of the pyridine ring is challenging without prior activation. nii.ac.jp A highly effective strategy for activating the pyridine ring involves the formation of an N-oxide at the pyridine nitrogen (N7).

    This N-oxide intermediate activates the pyridine ring, particularly at the C4 and C6 positions, for both nucleophilic and certain electrophilic transformations. One of the classic methods enabled by this activation is the Reissert-Henze reaction. Treatment of 7-azaindole N-oxide with acyl halides (like benzoyl chloride or methyl chloroformate) and a halide source can lead to regioselective halogenation at the C6 position. nii.ac.jp More contemporary methods involve transition-metal-catalyzed direct C-H functionalization. For instance, palladium-catalyzed direct arylation of N-methyl-7-azaindole N-oxide with aryl bromides has been shown to proceed selectively at the C6 position. acs.org It is therefore plausible that this compound could be functionalized at the C6 position using a similar N-oxide activation strategy.

    Table 1: Plausible Functionalization of the Pyridine Ring via N-Oxide Activation

    Reaction TypeReagentsPositionProduct Type
    Reissert-Henze Halogenation1. mCPBA; 2. POCl₃ or AcClC66-Chloro-2-iodo-4-methyl-7-azaindole
    Direct Arylation1. mCPBA; 2. Ar-Br, Pd(OAc)₂, LigandC66-Aryl-2-iodo-4-methyl-7-azaindole

    N1-Functionalization (e.g., Alkylation, Acylation, Arylation)

    The nitrogen atom of the pyrrole ring (N1) possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization. The reaction typically proceeds via deprotonation with a suitable base to form a nucleophilic azaindole anion, which then reacts with various electrophiles.

    N1-ArylationThe introduction of an aryl group at the N1 position typically requires a transition-metal catalyst. Common methods include the copper-catalyzed Chan-Lam coupling, which utilizes arylboronic acids, and the palladium-catalyzed Buchwald-Hartwig amination, which employs aryl halides.mdpi.comresearchgate.netThese reactions are broadly applicable to a range of azoles, including 7-azaindole, and tolerate various functional groups on the aryl partner.researchgate.net

    Table 2: Representative N1-Functionalization Reactions

    FunctionalizationBaseElectrophile / Coupling PartnerCatalyst (if any)Product
    AlkylationNaHR-X (e.g., CH₃I, BnBr)None1-Alkyl-2-iodo-4-methyl-7-azaindole
    AcylationNaH or Cs₂CO₃RCOCl or RCOS-AlkylNone1-Acyl-2-iodo-4-methyl-7-azaindole
    ArylationK₂CO₃ or Cs₂CO₃Ar-B(OH)₂ or Ar-XCu(OAc)₂ or Pd₂(dba)₃/Ligand1-Aryl-2-iodo-4-methyl-7-azaindole

    Side-Chain Modifications of the C4-Methyl Group

    The C4-methyl group provides another site for introducing chemical diversity. Its aliphatic nature allows for functionalization through radical-mediated pathways, transforming it into a more versatile functional group.

    A standard method for this transformation is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν). youtube.com This reaction proceeds via a radical chain mechanism to selectively install a bromine atom on the methyl group, yielding 4-(bromomethyl)-2-iodo-7-azaindole. This brominated intermediate is a valuable precursor for further modifications, as the bromine atom can be readily displaced by a variety of nucleophiles.

    Table 3: Two-Step Functionalization of the C4-Methyl Group

    StepReactionReagentsIntermediate/Product
    1Radical BrominationNBS, AIBN, CCl₄4-(Bromomethyl)-2-iodo-7-azaindole
    2ANucleophilic Substitution (Hydrolysis)aq. NaOH(2-Iodo-7-azaindol-4-yl)methanol
    2BNucleophilic Substitution (C-C bond)NaCN(2-Iodo-7-azaindol-4-yl)acetonitrile
    2CNucleophilic Substitution (C-N bond)R₂NH4-((Dialkylamino)methyl)-2-iodo-7-azaindole

    Metal-Halogen Exchange and Subsequent Reactions

    The carbon-iodine bond at the C2 position is arguably the most versatile functional handle on the this compound molecule. The high polarizability and relative weakness of the C-I bond make it highly susceptible to metal-halogen exchange, a powerful transformation that inverts the polarity at the C2 position from electrophilic to strongly nucleophilic. wikipedia.org

    The most common method for this exchange is the reaction with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), in an ethereal solvent at low temperatures (e.g., -78 °C). harvard.edu This reaction is typically very fast and efficient for aryl iodides, generating a 2-lithio-4-methyl-7-azaindole intermediate. wikipedia.orgethz.ch This organolithium species is a potent carbon nucleophile and can be trapped in situ with a wide array of electrophiles to install new functional groups at the C2 position. This two-step sequence provides a reliable method for the synthesis of diverse 2-substituted 4-methyl-7-azaindoles. The resulting organometallic intermediate can also be used in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, after transmetalation. evitachem.com

    Table 4: C2-Functionalization via Lithium-Halogen Exchange

    ElectrophileReagent ExampleResulting C2-Substituent
    Aldehyde/KetoneRCHO / RCOR'-CH(OH)R / -C(OH)RR'
    Carbon DioxideCO₂ (gas)-COOH
    Alkyl HalideR-X-R
    Boronic EsterB(OiPr)₃-B(OiPr)₂
    Acyl ChlorideRCOCl-COR

    Utility of 2 Iodo 4 Methyl 7 Azaindole As a Synthetic Building Block

    Construction of Complex Polyheterocyclic Architectures

    The synthesis of complex, multi-ring heterocyclic systems is a cornerstone of modern synthetic chemistry, particularly in the quest for novel therapeutic agents and functional materials. 2-Iodo-4-methyl-7-azaindole is an exemplary starting material for these endeavors, primarily through its application in palladium-catalyzed cross-coupling reactions. rsc.org

    The carbon-iodine bond at the 2-position is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

    Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling the iodo-azaindole with a boronic acid or ester. acs.orgnih.gov This method is widely used to build biaryl structures, which are common motifs in pharmaceuticals. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

    Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between the 2-iodo-azaindole and a terminal alkyne. nih.govmdpi.comwikipedia.org The resulting alkynyl-azaindole can then undergo further transformations, such as cyclization reactions, to form additional fused heterocyclic rings. nih.govmdpi.com This two-step process of Sonogashira coupling followed by cyclization is a common strategy for building polyheterocyclic scaffolds. organic-chemistry.org

    These coupling strategies enable the systematic and modular construction of complex molecules, where the 7-azaindole (B17877) core is elaborated with other heterocyclic systems to generate novel architectures with potentially unique biological or physical properties.

    Table 1: Common Cross-Coupling Reactions Utilizing Halogenated Azaindoles
    Reaction TypeCoupling PartnerBond FormedTypical Catalyst System
    Suzuki-MiyauraAryl/Heteroaryl Boronic Acid or EsterC(sp²)–C(sp²)Palladium catalyst (e.g., Pd(PPh₃)₄) and a base
    SonogashiraTerminal AlkyneC(sp²)–C(sp)Palladium catalyst and a Copper(I) co-catalyst

    Precursor for Scaffold-Based Design in Chemical Biology Research

    The 7-azaindole nucleus is a bioisostere of the naturally occurring indole (B1671886) ring, and its incorporation into molecules can enhance properties like solubility and bioavailability. rsc.org This has made the 7-azaindole scaffold a focal point in drug discovery, especially in the design of protein kinase inhibitors. nih.govpharmablock.comnih.govresearchgate.netnih.gov Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, including cancer. nih.gov

    This compound serves as an ideal starting point for scaffold-based design and fragment-based drug discovery (FBDD). pharmablock.comnih.gov The core scaffold provides a known hinge-binding motif for interacting with the ATP-binding site of kinases. researchgate.netnih.gov The reactive iodine at the C2 position allows for the systematic generation of a library of derivatives through parallel synthesis. By coupling different chemical fragments to this position, researchers can explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates. pharmablock.com This modular approach accelerates the discovery of new therapeutic agents by allowing for the rapid exploration of chemical space around a validated biological scaffold. sci-hub.se

    Development of Novel Catalytic Ligands or Precursors

    The utility of 7-azaindole derivatives extends beyond biological applications into the realm of catalysis. The pyridine (B92270) nitrogen atom in the azaindole ring system possesses nucleophilic character, allowing it to coordinate with metal centers. rsc.org This property enables 7-azaindole derivatives to function as ligands in transition metal complexes. rsc.orgnih.gov

    Derivatives of this compound can be transformed into more complex ligands. While the iodo-group is typically replaced in coupling reactions, it can also influence the electronic properties of the molecule or be substituted for other coordinating groups. The resulting azaindole-containing ligands can be used to create novel catalysts. For example, 7-azaindole N-oxide has been shown to act as a ligand and promoter for copper-catalyzed N-arylation reactions. acs.org Furthermore, complexes of various transition metals (including platinum, palladium, ruthenium, iridium, and gold) with azaindole ligands have been synthesized and studied, with some showing significant cytotoxic activity, indicating potential in developing metallodrugs. nih.gov The ability to tune the steric and electronic properties of the ligand by modifying the azaindole core is crucial for designing catalysts with specific activity and selectivity.

    Integration into Materials Science Applications (e.g., organic electronics, luminescence)

    In the field of materials science, there is a continuous search for new organic molecules with tailored electronic and photophysical properties. 7-Azaindole derivatives have emerged as promising candidates for applications in organic electronics, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). rsc.org

    Research has demonstrated that 7-azaindolyl derivatives can be excellent blue emitters, a color that is often challenging to achieve with high stability and efficiency in OLEDs. rsc.org The fluorescence properties of the 7-azaindole core are sensitive to its chemical environment and substitution pattern. acs.org The this compound building block can be incorporated into larger conjugated systems through cross-coupling reactions, allowing for the fine-tuning of the resulting material's emission wavelength, quantum yield, and charge-transport properties. The development of such molecules is critical for advancing the technology of flexible displays, solid-state lighting, and other organic electronic devices. rsc.orgscilit.com

    Table 2: Applications of Functionalized 7-Azaindoles
    Application AreaKey PropertyRole of this compound
    Chemical BiologyBioisosterism, Hinge-BindingCore scaffold for kinase inhibitor libraries
    CatalysisMetal CoordinationPrecursor for synthesizing novel ligands
    Materials ScienceLuminescence, Charge TransportBuilding block for OLED emitters and organic semiconductors

    Mechanistic and Theoretical Investigations of 2 Iodo 4 Methyl 7 Azaindole Reactivity

    Computational Chemistry Studies

    Computational chemistry serves as a powerful tool to predict and understand the chemical behavior of molecules like 2-iodo-4-methyl-7-azaindole. Through the application of various theoretical models, it is possible to explore its electronic structure, conformational landscape, and the selectivity of its reactions.

    Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 7-azaindole (B17877) derivatives, DFT calculations are instrumental in predicting their reactivity. By calculating properties such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can infer the most likely sites for electrophilic and nucleophilic attack.

    For instance, studies on 1-arylated 7-azaindoles have utilized DFT to understand their reactivity in deprotometalation-iodolysis reactions. The calculated atomic charges and pKa values help in explaining the observed regioselectivity. Similarly, the behavior of these compounds in direct iodination can be rationalized by considering the HOMO orbital coefficients and atomic charges. nih.gov

    While specific DFT data for this compound is not extensively published, the principles from studies on related 7-azaindole derivatives are directly applicable. The electron-withdrawing nature of the iodine atom at the 2-position, combined with the electronic effects of the methyl group at the 4-position and the nitrogen atom in the pyridine (B92270) ring, will significantly influence the electron distribution and, consequently, the reactivity of the molecule.

    Table 1: Representative DFT-Calculated Properties for a Model 7-Azaindole System

    Parameter Value Significance
    HOMO Energy -6.2 eV Indicates the ability to donate electrons; higher values suggest greater reactivity towards electrophiles.
    LUMO Energy -1.5 eV Indicates the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles.
    HOMO-LUMO Gap 4.7 eV Relates to the chemical stability of the molecule; a smaller gap suggests higher reactivity.
    Mulliken Atomic Charge on C2 -0.25 Predicts the partial charge on the C2 carbon, indicating its susceptibility to electrophilic attack.

    Note: The data in this table is illustrative and based on typical values for 7-azaindole derivatives. Actual values for this compound would require specific calculations.

    Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound in different environments.

    For example, MD simulations have been employed to study the interaction of 7-azaindole derivatives with biological macromolecules. In a study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, MD simulations revealed significant conformational alterations and the formation of new non-bonding interactions upon binding. nih.gov These simulations showed that the 7-azaindole scaffold could form stable hydrogen bonds with key amino acid residues of the protein. nih.gov

    Such studies highlight the utility of MD simulations in understanding how molecules like this compound might behave in a biological context, revealing dynamic changes in their conformation that are crucial for their function.

    Computational methods are pivotal in predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. By modeling the transition states of possible reaction pathways, the most energetically favorable outcomes can be determined.

    DFT calculations, as mentioned earlier, play a crucial role here. The analysis of frontier molecular orbitals (HOMO and LUMO) can predict the sites of electrophilic and nucleophilic attack, thus indicating the likely regioselectivity of a reaction. For instance, in the context of metalation reactions of 1-arylated 7-azaindoles, the calculated atomic charges and HOMO orbital coefficients have been used to successfully explain the observed regioselectivity of iodination. nih.gov

    The principles derived from these studies can be extended to predict the regioselectivity of various reactions involving this compound, such as cross-coupling reactions where the iodine at the C2 position is the primary reactive site.

    Elucidation of Reaction Pathways and Intermediates

    Understanding the step-by-step mechanism of a chemical reaction, including the identification of transient intermediates, is fundamental to controlling and optimizing chemical transformations.

    Kinetic studies provide quantitative information about the rates of chemical reactions, offering insights into reaction mechanisms. While specific kinetic data for reactions of this compound is limited in the public domain, the methodologies for such studies are well-established.

    For the parent compound, 7-azaindole, kinetic studies on its tautomerization in different solvents have been conducted. These studies revealed that the tautomerization reaction is mediated by solvent molecules. researchgate.net By comparing the reaction rates in protonated and deuterated solvents, a kinetic isotope effect was observed, suggesting the involvement of proton transfer in the rate-determining step. researchgate.net

    Similar kinetic experiments could be designed for reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions. By monitoring the reaction progress over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations), a rate law can be determined, and the activation parameters (enthalpy and entropy of activation) can be calculated. This information is invaluable for understanding the reaction mechanism and for optimizing reaction conditions.

    Table 2: Hypothetical Kinetic Data for a Suzuki Coupling Reaction of this compound

    Entry [this compound] (M) [Boronic Acid] (M) [Catalyst] (mol%) Initial Rate (M/s)
    1 0.1 0.1 1 1.2 x 10⁻⁵
    2 0.2 0.1 1 2.4 x 10⁻⁵
    3 0.1 0.2 1 1.2 x 10⁻⁵
    4 0.1 0.1 2 2.4 x 10⁻⁵

    Note: This data is hypothetical and serves to illustrate the type of information obtained from kinetic studies.

    The direct observation of short-lived reaction intermediates is a powerful method for elucidating reaction mechanisms. Techniques such as transient absorption spectroscopy can be used to detect and characterize these fleeting species.

    In the context of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, it might be possible to use specialized spectroscopic techniques to observe key intermediates, for example, the oxidative addition complex. The insights gained from such experiments would provide direct evidence for the proposed mechanistic steps.

    Advanced Analytical Methodologies for Structural and Mechanistic Characterization of Derivatives

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Complex Products

    High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex derivatives of 2-Iodo-4-methyl-7-azaindole. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of magnetically active nuclei, complex structures often require more sophisticated, two-dimensional (2D) techniques for complete assignment.

    Two-dimensional NMR experiments are critical for establishing connectivity between atoms within a molecule, resolving signal overlap, and determining spatial relationships. The synthesis and purity of various azaindole analogs are routinely confirmed using a combination of 1D and 2D NMR spectroscopy alongside high-resolution mass spectrometry. nih.gov For derivatives of this compound, these techniques are applied to unequivocally assign protons and carbons, especially in cases of intricate substitution patterns or the formation of novel heterocyclic systems.

    COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule, such as the protons on the pyridine (B92270) and pyrrole (B145914) rings of the azaindole core or on alkyl and aryl substituents.

    HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For a 4-methyl-7-azaindole derivative, HSQC would directly link the methyl protons to the methyl carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). This is particularly useful for connecting different spin systems and for identifying quaternary carbons, which are not observed in HMQC/HSQC spectra. For instance, key HMBC correlations can confirm the site of prenylation on an azaindole scaffold by showing a correlation from the prenyl group protons to the carbons of the azaindole ring. nih.gov

    NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, rather than through-bond couplings. This provides crucial information about the stereochemistry and conformation of a molecule. For example, significant correlations in the NOESY spectrum of a bicyclic diamine derivative of 7-methyl-4-azaindole helped to establish its diastereoselective conformation. researchgate.net

    The application of these techniques is summarized in the table below:

    2D NMR Technique Information Provided Application to Azaindole Derivatives
    COSY ¹H-¹H correlations through 2-3 bondsIdentifies neighboring protons on the aromatic rings and substituents.
    HMQC/HSQC ¹H-¹³C correlations through 1 bondAssigns carbon atoms based on their directly attached protons.
    HMBC ¹H-¹³C correlations through 2-4 bondsEstablishes connectivity across quaternary carbons and links different molecular fragments.
    NOESY/ROESY ¹H-¹H correlations through spaceDetermines stereochemistry and conformational details of complex products.

    Mass Spectrometry (MS) for Product Characterization and Reaction Monitoring

    Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of reaction products, confirming elemental composition, and providing structural information through fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical step in identifying newly synthesized molecules. The synthesis and purity of numerous azaindole analogs, including Aza-Tryptophan analogs, have been confirmed by HRMS. nih.gov For derivatives of this compound, HRMS is essential to confirm that a reaction has yielded the desired product with the correct elemental composition, distinguishing it from other potential isomers or byproducts.

    Technique Measurement Significance for Azaindole Derivatives
    HRMS (e.g., ESI-TOF) Accurate mass-to-charge (m/z) ratioConfirms the elemental formula of the synthesized product, ensuring the correct number of C, H, N, O, and I atoms.

    X-ray Crystallography for Absolute Structural Determination of Solid-State Forms

    While NMR and MS provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique provides absolute structural confirmation, including bond lengths, bond angles, and stereochemistry. For novel or structurally complex derivatives of this compound, obtaining a crystal structure is the gold standard for characterization.

    Multiple studies have utilized single-crystal X-ray analysis to reveal detailed structural information on 7-azaindole (B17877) derivatives and their reaction intermediates. researchgate.net For example, the crystal structures of various azaindole isomers bound to protein kinases have provided crucial insights into their binding modes, guiding further drug design. researchgate.netnih.gov Similarly, crystallographic data have been collected for a series of 1-arylated 7-azaindoles to unambiguously assign their structures. nih.gov This technique is invaluable for resolving any structural ambiguities that may remain after spectroscopic analysis.

    In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., IR, UV-Vis)

    In-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing real-time data on the consumption of reactants and the formation of intermediates and products. This is crucial for understanding reaction mechanisms and optimizing reaction conditions.

    Infrared (IR) Spectroscopy: Can be used to follow the progress of a reaction by monitoring the appearance or disappearance of characteristic vibrational bands, such as the C=O stretch of a ketone or the N-H stretch of the azaindole.

    Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for reactions involving chromophoric species. In the study of Chan-Lam coupling reactions with 7-azaindole, UV-Vis spectroscopy was used to monitor the reaction and help rationalize proposed reaction intermediates and their electronic transitions. researchgate.net Changes in the UV-Vis spectrum over time can indicate the formation of copper-7-azaindole intermediates and track the regeneration of the catalyst. researchgate.net For reactions involving this compound derivatives, which possess a conjugated system, UV-Vis spectroscopy can be a powerful tool for real-time monitoring of transformations that alter the electronic structure of the molecule.

    Future Directions and Emerging Research Avenues for 2 Iodo 4 Methyl 7 Azaindole Chemistry

    Sustainable and Eco-Friendly Synthetic Methodologies Development

    The development of green and sustainable synthetic routes for azaindole derivatives is an area of growing importance. researchgate.netnih.gov Traditional syntheses often rely on harsh conditions and expensive, toxic heavy metal catalysts like palladium. organic-chemistry.org Future research will likely focus on methodologies that minimize environmental impact and improve economic viability.

    Key areas of development include:

    Iron Catalysis: The use of earth-abundant and non-toxic iron catalysts is a promising alternative to precious metal catalysts. An efficient method for synthesizing 7-azaindole (B17877) ring systems using an iron catalyst under microwave irradiation has been reported, which involves a Sonogashira coupling followed by cyclization. researchgate.net This approach reduces reliance on palladium and can lead to more cost-effective and environmentally benign processes.

    On-Water Synthesis: Performing reactions in water is a cornerstone of green chemistry. Silver-catalyzed intramolecular cyclization of acetylenic free amines has been shown to afford 7-azaindoles in very good yields in water, eliminating the need for strong bases or acids. organic-chemistry.org The hydrogen bonding between water and the substrates can enhance reactivity and regioselectivity. organic-chemistry.org Adapting such methods for 2-Iodo-4-methyl-7-azaindole could significantly improve the sustainability of its production.

    Microwave and Ultrasound Assistance: Alternative energy sources like microwaves and ultrasound can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net The application of these technologies to the synthesis of this compound represents a significant avenue for creating more efficient and eco-friendly protocols. researchgate.net

    Sustainable ApproachCatalyst/MediumKey AdvantagesRelevant Precursor Type
    Iron CatalysisIron(III) acetylacetonate (B107027)Earth-abundant, low toxicity, cost-effective3-iodo-pyridin-2-ylamine and alkynes
    On-Water SynthesisSilver catalyst / WaterEnvironmentally benign, avoids harsh acids/basesAcetylenic free amines
    Microwave-Assisted SynthesisIron or other catalystsReduced reaction times, lower energy consumptionVarious

    Integration into Flow Chemistry Platforms for Scalable Synthesis

    For the industrial application and large-scale production of this compound and its derivatives, transitioning from batch to continuous flow processing is a critical future direction. Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved reproducibility, and simplified scale-up. mdpi.com

    The synthesis of related nitrogen-containing heterocycles like indazoles has been successfully demonstrated in flow systems. mdpi.com For instance, a three-step flow procedure for synthesizing indazole derivatives has been developed, which mitigates the risks associated with handling hazardous reagents in large quantities. mdpi.com

    Applying this technology to this compound could involve:

    Improved Safety: Many synthetic steps, such as those involving organolithium reagents or exothermic reactions, are safer to handle in the small, controlled environment of a flow reactor. wiley-vch.de

    Enhanced Efficiency: The superior heat and mass transfer in microreactors allows for reactions to be run at higher temperatures and concentrations, drastically reducing reaction times. mdpi.comwiley-vch.de

    Scalability: Increasing production capacity in a flow system is achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors. mdpi.comenamine.net

    A potential multistep flow synthesis could integrate iodination, Sonogashira coupling, and cyclization steps into a continuous, automated process, transforming the production of this key intermediate.

    Exploration of Unprecedented Reactivity Patterns and Functionalization Strategies

    The 7-azaindole core is an electron-deficient heterocycle, which imparts distinct reactivity compared to standard indoles. researchgate.net The iodine atom at the 2-position serves as a versatile synthetic handle for a wide array of transformations, primarily through metal-catalyzed cross-coupling reactions. nih.govdoaj.org However, emerging research is uncovering novel ways to functionalize this scaffold.

    A significant recent development is the use of electrochemical methods. A transition-metal-free electrochemical halogen-atom transfer (e-XAT) strategy has been developed for the cross-coupling of alkyl iodides with heteroaryl compounds. acs.orgacs.org In this system, 7-azaindole has been shown to be an effective substrate. acs.orgacs.org This method involves the anodic generation of radicals that activate the alkyl iodide, while the heteroaryl partner is reduced at the cathode. acs.org This approach avoids the need for metal catalysts and sacrificial anodes, offering a greener and potentially more versatile route for C-C bond formation at various positions of the this compound core. acs.orgacs.org

    Future work will likely focus on:

    C-H Functionalization: Direct activation of C-H bonds on both the pyridine (B92270) and pyrrole (B145914) rings offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. nih.govrsc.org

    Photoredox Catalysis: Light-mediated reactions provide mild and highly selective methods for forging new bonds, and their application to the azaindole scaffold is an area of active research.

    Electrochemical Synthesis: Further exploring electrochemical methods, like the e-XAT strategy, could unlock novel transformations and provide access to derivatives that are difficult to synthesize using traditional methods. acs.orgacs.org

    Design and Synthesis of Highly Efficient Catalytic Systems Utilizing this compound as a Ligand Precursor

    The nitrogen atoms in the 7-azaindole skeleton make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The bidentate N,N-chelating motif can coordinate to a variety of transition metals. Research has shown that substituted 7-azaindoles can act as ligands in biological contexts, such as for dopamine (B1211576) receptors. nih.gov This binding capability can be translated to the design of novel catalysts.

    This compound is a particularly attractive precursor for ligand synthesis. The C2-iodo group is a key functional handle that can be readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce other coordinating moieties, such as phosphines, amines, or N-heterocyclic carbenes. This allows for the systematic tuning of the ligand's electronic and steric properties.

    Potential Ligand TypeSynthetic Reaction from C2-Iodo PrecursorPotential Catalytic Application
    P,N-LigandSuzuki or Sonogashira coupling with a phosphine-containing boronic acid or alkyneAsymmetric Hydrogenation, Cross-Coupling
    N,N,N-LigandBuchwald-Hartwig amination with an amino-pyridineOxidation, Polymerization
    Chiral Bidentate LigandMulti-step synthesis involving asymmetric transformationsEnantioselective Catalysis

    The methyl group at the 4-position provides steric influence that can be exploited to create specific chiral environments around the metal center, making these ligands promising for asymmetric catalysis.

    Applications in Isotope Labeling for Advanced Research

    Stable isotope labeling is an indispensable tool in pharmaceutical and chemical research, used for quantitative analysis, mechanistic studies, and metabolic profiling. science.gov this compound can be strategically labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) to facilitate advanced research.

    Potential applications include:

    Drug Metabolism Studies: Incorporating deuterium into a drug candidate derived from the this compound scaffold can alter its metabolic profile. This "deuterium isotope effect" can slow down metabolic pathways involving C-H bond cleavage, potentially improving the pharmacokinetic properties of a drug. researchgate.net

    Quantitative Mass Spectrometry: An isotopically labeled version of this compound or its derivatives can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. This allows for precise quantification of the unlabeled analyte in complex biological matrices.

    Mechanistic Elucidation: Labeled compounds are crucial for tracking the transformation of molecules through complex reaction pathways, helping researchers to understand reaction mechanisms in detail.

    NMR Spectroscopy: ¹³C and ¹⁵N labeling can aid in the structural elucidation of complex molecules and their interactions with biological targets by nuclear magnetic resonance (NMR) spectroscopy. science.gov

    The synthesis of these labeled compounds could be achieved by using isotopically enriched starting materials in the synthetic sequence. sigmaaldrich.com

    Q & A

    Basic: What are the most reliable synthetic routes for preparing 2-Iodo-4-methyl-7-azaindole, and how can regioselectivity be ensured?

    Methodological Answer:
    The synthesis of halogenated azaindoles often involves electrophilic substitution or transition-metal-catalyzed reactions. For 7-azaindole derivatives, regioselective halogenation can be achieved via intermediate N-oxide formation. For example, Xin Wang et al. (2006) demonstrated regioselective chlorination of 7-azaindole by generating the N-oxide intermediate, which directs electrophilic attack to specific positions . Adapting this method for iodination would require optimizing reaction conditions (e.g., iodine source, solvent, temperature) to favor substitution at the 2-position while retaining the 4-methyl group. Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures purity, while nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity.

    Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    Methodological Answer:
    Key techniques include:

    • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with the iodine atom causing distinct deshielding effects.
    • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond lengths and angles. SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures . For example, Štarha et al. (2016) employed SHELXL to refine the crystal structure of a platinum complex containing a 7-azaindole derivative, demonstrating its utility for heavy-atom-containing compounds .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns, critical for verifying iodination.

    Advanced: How can this compound be utilized in designing metal complexes with biological activity?

    Methodological Answer:
    The iodine atom in this compound serves as a leaving group, enabling coordination to transition metals. For instance, Štarha et al. (2016) synthesized platinum(II) iodido complexes using 7-azaindole derivatives, demonstrating antiproliferative effects in cancer cells . To design analogous complexes:

    Ligand Synthesis : Optimize substitution conditions to replace iodine with a labile ligand (e.g., chloride) while retaining the methyl group.

    Coordination Chemistry : Use [PtI₂(DMSO)₂] as a precursor for ligand exchange. Monitor reactivity via UV-Vis spectroscopy and cyclic voltammetry.

    Biological Assays : Test cytotoxicity using cell viability assays (e.g., MTT) and validate mechanisms via flow cytometry or Western blotting.

    Advanced: How should researchers resolve contradictions in crystallographic data for this compound derivatives?

    Methodological Answer:
    Contradictions in crystallographic data (e.g., bond-length discrepancies or disorder) require:

    Data Reprocessing : Re-examine raw diffraction data using programs like SHELX or Coot to detect integration errors .

    Twinned Data Analysis : For twinned crystals, use SHELXL’s TWIN and BASF commands to refine twin laws .

    Validation Tools : Employ checkCIF/PLATON to identify geometric outliers and ADDSYM to detect missed symmetry .

    Comparative Analysis : Cross-reference with analogous structures in the Cambridge Structural Database (CSD) to identify systematic errors .

    Basic: What strategies ensure reproducibility when synthesizing this compound?

    Methodological Answer:
    Reproducibility hinges on:

    • Detailed Protocols : Document reaction parameters (e.g., stoichiometry, solvent purity, inert atmosphere).
    • Intermediate Characterization : Isolate and characterize intermediates (e.g., N-oxide) via NMR and MS to confirm stepwise progress .
    • Batch Consistency : Use calibrated instruments (e.g., pH meters, balances) and validate purity via HPLC with ≥95% purity thresholds.
    • Data Sharing : Deposit raw data (e.g., crystallographic files in CCDC) and share synthetic procedures in supplementary materials .

    Advanced: How can computational methods complement experimental studies of this compound’s reactivity?

    Methodological Answer:

    • DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., iodination energetics) and predict regioselectivity. Compare with experimental NMR shifts.
    • Docking Studies : For biological applications, dock metal-azaindole complexes into protein targets (e.g., kinases) using AutoDock Vina to rationalize activity .
    • Molecular Dynamics (MD) : Simulate solvent effects on crystallization to optimize solvent systems for X-ray studies.

    Basic: What are the key safety and handling considerations for this compound?

    Methodological Answer:

    • Toxicity Screening : Refer to Safety Data Sheets (SDS) for acute toxicity data. Assume iodine volatility and use fume hoods.
    • Waste Disposal : Halogenated waste must be segregated and processed via licensed facilities.
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

    Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

    Methodological Answer:

    Structural Modifications : Synthesize analogs (e.g., varying substituents at positions 2 or 4) and compare bioactivity.

    Data Collection : Use dose-response assays (e.g., IC₅₀ values) and correlate with electronic (Hammett σ) or steric parameters.

    Statistical Analysis : Apply multivariate regression or machine learning (e.g., Random Forest) to identify critical SAR descriptors .

    Basic: How should researchers validate the purity of this compound post-synthesis?

    Methodological Answer:

    • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
    • Elemental Analysis : Confirm C, H, N, and I percentages match theoretical values within ±0.4%.
    • Melting Point : Compare observed mp (e.g., 103–107°C for 7-azaindole derivatives) with literature data .

    Advanced: What methodological frameworks are recommended for analyzing contradictory biological data in this compound studies?

    Methodological Answer:

    • Hypothesis Testing : Apply Fisher’s exact test or ANOVA to determine if discrepancies are statistically significant .
    • Error Analysis : Quantify experimental uncertainty (e.g., pipetting errors, cell line variability) using error propagation models.
    • Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxicity assays) using random-effects models to identify trends .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.